Liriodenine methiodide

Description

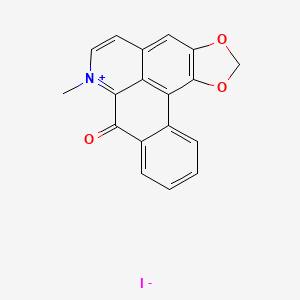

Structure

2D Structure

Properties

CAS No. |

55974-07-7 |

|---|---|

Molecular Formula |

C18H12INO3 |

Molecular Weight |

417.2 g/mol |

IUPAC Name |

11-methyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one iodide |

InChI |

InChI=1S/C18H12NO3.HI/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15;/h2-8H,9H2,1H3;1H/q+1;/p-1 |

InChI Key |

CCESGQSVLLZXKI-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C2C3=C(C4=CC=CC=C4C2=O)C5=C(C=C3C=C1)OCO5.[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Liriodenine methiodide; |

Origin of Product |

United States |

Foundational & Exploratory

The Alkaloid Liriodenine: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine is a naturally occurring oxoaporphine alkaloid, a class of benzylisoquinoline compounds known for their diverse and potent biological activities. First isolated from the heartwood of the yellow poplar, Liriodendron tulipifera, this bright yellow, fluorescent compound has since been identified in numerous plant species across several families. Its planar structure and chemical properties contribute to a wide range of pharmacological effects, including cytotoxic, antimicrobial, antiprotozoal, and anti-inflammatory activities. Notably, its potential as an anticancer agent has garnered significant scientific interest, with research elucidating its role in inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.

This technical guide provides an in-depth overview of the natural sources of Liriodenine, summarizes quantitative data on its prevalence in various plant tissues, details established protocols for its extraction and purification, and visualizes its mechanism of action in key signaling pathways.

Natural Sources of Liriodenine

Liriodenine is widely distributed in the plant kingdom, acting as a significant chemotaxonomic marker for certain families. The primary plant families known to produce Liriodenine include:

-

Annonaceae: This family is the most prolific source of Liriodenine, with the alkaloid being identified in over 250 species.[1] Notable genera include Annona (e.g., A. muricata, A. cherimolia, A. glabra, A. diversifolia) and Enicosanthellum.

-

Magnoliaceae: The family of the first discovered source, Liriodendron tulipifera.

-

Rutaceae: Includes genera such as Zanthoxylum.

-

Menispermaceae: For example, Stephania venosa.[2]

-

Monimiaceae: Another known source of aporphine alkaloids.

The alkaloid is not uniformly distributed throughout the plant; its concentration can vary significantly between the roots, stem, bark, leaves, and seeds, and can also be influenced by environmental factors such as seasonal changes and water stress.[3][4]

Data Presentation: Quantitative Analysis of Liriodenine

The concentration and yield of Liriodenine from natural sources are highly variable. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Family | Plant Part | Condition / Method | Liriodenine Concentration / Yield | Reference |

| Annona lutescens | Annonaceae | Roots | 25 days of water stress | 1239.9 µg/g (dry weight) | [3] |

| Annona lutescens | Annonaceae | Roots | 15 days of water stress | 540.9 µg/g (dry weight) | [3] |

| Annona lutescens | Annonaceae | Roots | Dry Season (Mature Trees) | 0.68 - 377.56 µmol/g (dry weight) | [3] |

| Annona diversifolia | Annonaceae | Embryonic Axis | Seedling Development | Up to 700 µg/g | [5] |

| Enicosanthellum pulchrum | Annonaceae | Roots | Methanol Fraction | 0.4% yield (from fraction) | |

| Oulotricha le thomasii | Annonaceae | Root Bark | Total Plant Material | 0.02% yield | [6] |

Experimental Protocols

The isolation and purification of Liriodenine typically involve solvent extraction followed by chromatographic separation. Below are detailed methodologies adapted from published literature.

Protocol 1: Generalized Acid-Base Extraction for Liriodenine

This method is effective for isolating total alkaloids from plant material, particularly from the Annonaceae family.

-

Preparation: Air-dry the collected plant material (e.g., roots, bark) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).

-

Maceration: Macerate the powdered plant material (e.g., 500 g) in a non-polar solvent like cyclohexane (2 x 1.5 L) for 24 hours to remove lipids and other non-polar compounds. Discard the solvent.

-

Alkaloid Extraction: Take the marc (solid residue) and macerate it in a mixture of methanol and ammonium hydroxide (e.g., 9:1 v/v, 2 x 1.5 L) for 48 hours. This basic solution protonates the alkaloids, facilitating their extraction into the polar solvent.

-

Filtration and Concentration: Filter the mixture and add a small amount of distilled water to the filtrate. Concentrate the filtrate under reduced pressure using a rotary evaporator at ~60°C.

-

Acid-Base Partitioning:

-

Acidify the concentrated extract with a 5% aqueous solution of hydrochloric acid (HCl) to a pH of ~2. This converts the alkaloids into their salt form, which is water-soluble.

-

Perform a liquid-liquid partition with a non-polar solvent (e.g., chloroform or dichloromethane) to remove neutral and acidic impurities. Discard the organic phase.

-

Basify the remaining aqueous phase with sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to a pH of ~9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

Perform a final liquid-liquid partition by extracting the basified aqueous solution multiple times with chloroform or dichloromethane.

-

-

Final Steps: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the total alkaloid extract containing Liriodenine.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a preparative reverse-phase HPLC method for purifying Liriodenine from a crude or semi-purified alkaloid extract.

-

Sample Preparation: Dissolve the crude alkaloid extract in methanol. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic System:

-

Column: Preparative C18 Reverse-Phase Column (e.g., Waters Prep Nova-Pak, 10 mm x 20 mm x 30 mm).

-

Mobile Phase A: Deionized Water.

-

Mobile Phase B: Acetonitrile.

-

Detector: UV-Vis detector set at 254 nm.

-

-

Elution Conditions:

-

Flow Rate: 12 mL/min.

-

Gradient: Start with 10% Mobile Phase B in A. Increase linearly to 100% Mobile Phase B over 90 minutes.

-

Injection Volume: 2 mL of the filtered sample.

-

-

Fraction Collection: Collect fractions based on the chromatogram peaks. Liriodenine typically elutes as a distinct yellow band. In a reported separation, the compound was collected between 26-28 minutes.

-

Verification: Analyze the collected fractions using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and identity of Liriodenine. The molecular weight of Liriodenine is 275.26 g/mol .[1]

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Influence of seasonal variation on the phenology and liriodenine content of Annona lutescens (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. dovepress.com [dovepress.com]

The Biosynthesis of Liriodenine: A Technical Guide for Researchers

Abstract

Liriodenine is a prominent member of the oxoaporphine class of alkaloids, a large group of benzylisoquinoline alkaloids (BIAs) with a wide range of documented pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its unique tetracyclic structure and potent bioactivity make it a molecule of significant interest for drug discovery and development. Understanding its biosynthesis in plants is crucial for harnessing this potential, enabling biotechnological production strategies, and discovering novel enzymatic tools for synthetic biology. This technical guide provides an in-depth overview of the Liriodenine biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

The Core Biosynthetic Pathway of Liriodenine

The biosynthesis of Liriodenine is a multi-step enzymatic process originating from the primary metabolite L-tyrosine. The pathway is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) metabolism, which is responsible for producing a vast array of over 2,500 specialized metabolites.[3] The pathway can be divided into three major stages: formation of the core BIA precursor (S)-norcoclaurine, elaboration of the key branchpoint intermediate (S)-reticuline, and the specific branch pathway leading to the aporphine and subsequent oxoaporphine skeleton.

Formation of the Benzylisoquinoline Core: (S)-Norcoclaurine

The pathway initiates with the conversion of L-tyrosine into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of these two molecules, a reaction catalyzed by the enzyme (S)-norcoclaurine synthase (NCS) . This enzymatic reaction is critical as it establishes the fundamental C1-(S) stereochemistry of the vast majority of BIAs.[4][5][6]

Elaboration of the Branchpoint Intermediate: (S)-Reticuline

Following the formation of (S)-norcoclaurine, a series of sequential hydroxylation and methylation reactions occur to produce the pivotal intermediate, (S)-reticuline. This molecule serves as the last common precursor for numerous BIA subclasses, including morphinans, protoberberines, and aporphines. The enzymatic steps are as follows:

-

6-O-methylation: Catalyzed by Norcoclaurine 6-O-methyltransferase (6OMT) , forming (S)-coclaurine.

-

N-methylation: Catalyzed by Coclaurine N-methyltransferase (CNMT) , yielding (S)-N-methylcoclaurine.

-

3'-hydroxylation: A cytochrome P450-dependent monooxygenase, N-methylcoclaurine 3'-hydroxylase (CYP80B) , introduces a hydroxyl group.

-

4'-O-methylation: The final step to (S)-reticuline is catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) .[3][7]

Formation of the Aporphine and Oxoaporphine Skeleton

The characteristic tetracyclic aporphine structure is formed from (S)-reticuline via an intramolecular C-C phenol coupling reaction. This oxidative cyclization is catalyzed by cytochrome P450 enzymes belonging to the CYP80A and CYP80G families .[8][9] This reaction forms an aporphine intermediate, such as bulbocapnine or corytuberine.[5]

The final stage in Liriodenine biosynthesis is the oxidation of the aporphine intermediate. This involves a dehydrogenation process that aromatizes the nitrogen-containing ring and introduces a ketone group at position C-7, resulting in the characteristic oxoaporphine scaffold of Liriodenine.[2] While the specific enzymes catalyzing this final oxidation in vivo have not been fully characterized, this transformation is a known reaction for aporphine alkaloids.[10]

Quantitative Analysis of Liriodenine Content

The accumulation of Liriodenine in plants is highly variable, depending on the species, tissue type, developmental stage, and environmental conditions. It is frequently found in members of the Annonaceae family.[1][11] Water stress, in particular, has been shown to significantly increase Liriodenine concentrations, especially in root tissues, suggesting a role in osmotic adjustment or defense.[12]

| Plant Species | Tissue | Condition | Liriodenine Concentration (µg/g dry weight) | Reference |

| Annona lutescens | Roots | Control | ~200 | [12] |

| Annona lutescens | Roots | 15 days water stress | 540.86 | [12] |

| Annona lutescens | Roots | 25 days water stress | 1239.90 | [12] |

| Annona lutescens | Stems | Control | ~200 | [12] |

| Annona lutescens | Stems | 25 days water stress | 637.29 | [12] |

| Annona diversifolia | Embryos | Early Development | Variable, increases over time | |

| Annona diversifolia | Radicles | Early Development | Variable, increases over time |

Table 1: Quantitative data on Liriodenine concentrations in selected plant species.

Experimental Protocols

Elucidating a biosynthetic pathway requires a combination of techniques, from the extraction and quantification of metabolites to tracer studies and enzymatic assays. Below are representative protocols for key experiments in the study of Liriodenine biosynthesis.

Protocol 1: Acid-Base Extraction of Liriodenine from Plant Material

This protocol describes a standard method for the selective extraction of total alkaloids based on their basicity.

Materials:

-

Dried and powdered plant material (e.g., roots, stems).

-

Methanol (MeOH)

-

10% Hydrochloric acid (HCl) or 5% Sulfuric Acid (H₂SO₄)

-

25% Ammonium hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator, separatory funnel, filter paper.

Procedure:

-

Maceration: Macerate 10 g of dried, powdered plant material in 100 mL of methanol for 24-48 hours at room temperature.

-

Filtration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acidification: Resuspend the crude extract in 50 mL of 10% HCl. This protonates the alkaloids, rendering them water-soluble.

-

Defatting: Extract the acidic aqueous solution twice with 50 mL of CH₂Cl₂ to remove non-polar, non-alkaloidal compounds (e.g., fats, chlorophyll). Discard the organic layer.

-

Basification: Carefully adjust the pH of the aqueous layer to pH 9-10 by dropwise addition of 25% NH₄OH. This deprotonates the alkaloid salts, converting them to their free-base form, which is soluble in organic solvents.

-

Extraction of Free Base: Extract the alkaline aqueous solution three times with 50 mL of CH₂Cl₂. The Liriodenine will move into the organic phase.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract containing Liriodenine.

Protocol 2: HPLC Quantification of Liriodenine

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of Liriodenine.

Materials & Equipment:

-

HPLC system with a Photodiode Array (PDA) or UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile (ACN) and water (with 0.1% formic acid, optional).

-

Liriodenine analytical standard.

-

Crude alkaloid extract (from Protocol 1), dissolved in methanol.

-

Syringe filters (0.45 µm).

Procedure:

-

Standard Preparation: Prepare a stock solution of Liriodenine standard in methanol (e.g., 1 mg/mL). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude alkaloid extract in methanol to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase.

-

Mobile Phase: A gradient elution is often used. For example, start with 80% Water / 20% ACN, and ramp to 20% Water / 80% ACN over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Liriodenine has characteristic UV absorbance maxima around 254 nm, 270 nm, and 310 nm. Monitor at 254 nm for quantification.[1]

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to create a calibration curve of peak area versus concentration.

-

Inject the sample extract.

-

Identify the Liriodenine peak in the sample chromatogram by comparing its retention time and UV spectrum with the analytical standard.

-

Quantify the amount of Liriodenine in the sample by interpolating its peak area on the calibration curve.

-

Protocol 3: Tracer Study Methodology for Pathway Elucidation

Tracer studies using isotopically labeled precursors are fundamental for defining biosynthetic pathways. This is a conceptual protocol for confirming the role of (S)-reticuline as a precursor to Liriodenine.

Procedure:

-

Precursor Synthesis: Synthesize or procure a labeled version of the presumed precursor, e.g., [¹³C]- or [¹⁴C]-labeled (S)-reticuline.

-

Precursor Feeding: Administer the labeled precursor to the plant system (e.g., cell suspension cultures, seedlings, or mature plants via root feeding or stem injection).

-

Incubation: Allow the plant to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

-

Extraction: Harvest the plant tissue and perform an alkaloid extraction as described in Protocol 1.

-

Analysis and Detection:

-

Separate the components of the alkaloid extract using HPLC (as in Protocol 2) or Thin Layer Chromatography (TLC).

-

Analyze the fractions corresponding to Liriodenine for the presence of the isotopic label using Liquid Scintillation Counting (for ¹⁴C) or Mass Spectrometry (for ¹³C).

-

Detection of the label within the Liriodenine molecule provides strong evidence that it is a downstream product of the fed precursor.

-

Conclusion and Future Perspectives

The biosynthetic pathway of Liriodenine from the primary metabolite L-tyrosine is well-established through the central benzylisoquinoline alkaloid intermediate (S)-reticuline. The formation of the aporphine core via oxidative coupling is a key branching step. While the general transformations are understood, significant opportunities for research remain. The definitive identification and characterization of the specific CYP450 enzyme(s) responsible for aporphine formation in Liriodenine-producing species, as well as the oxidoreductases involved in the final conversion to the oxoaporphine structure, are critical next steps. Elucidating these final enzymatic steps will complete our understanding of this important pathway and provide new biocatalytic tools for the sustainable production of Liriodenine and novel, structurally related compounds for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 6. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Liriodenine and Its Probable Role as an Osmolyte during Water Stress in Annona lutescens (Annonaceae) [mdpi.com]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical and Chemical Properties of Liriodenine Methiodide

This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of this compound. This guide is intended to serve as a technical resource for professionals in research and drug development.

Introduction

This compound is a quaternary ammonium salt derived from liriodenine, a naturally occurring oxoaporphine alkaloid.[1] Liriodenine itself is isolated from various plant species, notably from the heartwood of Liriodendron tulipifera L. The methylation of the tertiary amine in liriodenine to form the methiodide salt alters its physicochemical properties, such as increasing its hydrophilicity, which can impact its pharmacological profile.[1] this compound and its parent compound are known for a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[2][3][4][5]

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. For comparative context, properties of the parent alkaloid, liriodenine, are also included where available.

| Property | This compound | Liriodenine (Parent Compound) |

| CAS Number | 55974-07-7[2][6] | 475-75-2[7][8] |

| Molecular Formula | C₁₈H₁₂INO₃[2][6] | C₁₇H₉NO₃[8] |

| Molecular Weight | 417.20 g/mol [2] | 275.26 g/mol [4][8] |

| IUPAC Name | 7-methyl-8-oxo-8H-[2][7]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinolin-7-ium iodide[2] | 8H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-one |

| Appearance | Not specified; parent compound is a yellow powder.[7] | Yellow powder.[7] |

| Melting Point | Not specified. Methiodides generally have high melting points.[1] | 287°C (synthetic).[7] |

| Solubility | Soluble in DMSO.[2] As a salt, it is expected to be more hydrophilic than the parent amine.[1] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Highly soluble in methanol.[4] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[2] | Not specified. |

| Predicted pKa | Not applicable (quaternary salt). | 2.67 ± 0.20[7] |

Experimental Protocols

This section details methodologies for the synthesis, isolation, characterization, and biological evaluation relevant to this compound.

Synthesis of this compound from Liriodenine

This compound is synthesized via the methylation of its parent tertiary amine, liriodenine, using methyl iodide.[1]

Protocol:

-

Dissolution: Dissolve a known quantity of purified liriodenine in a suitable organic solvent (e.g., acetone or chloroform).

-

Reaction: Add an excess of methyl iodide (CH₃I) to the solution.

-

Incubation: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: As the quaternary salt forms, it will precipitate out of the solution due to its lower solubility in the organic solvent.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Wash the collected solid with the solvent used for the reaction to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

-

Drying: Dry the final product, this compound, under a vacuum.

Isolation and Purification of Liriodenine

Liriodenine is a natural product that can be extracted from plant material.

Protocol (Acid-Base Extraction):

-

Sample Preparation: Dry plant material (e.g., heartwood of Liriodendron tulipifera) to a constant mass and grind it into a fine powder.[9]

-

Extraction: Perform an acid-base extraction.[9]

-

Macerate the powdered plant material in an acidic solution (e.g., dilute HCl) to protonate and solubilize the alkaloids.

-

Filter the mixture to remove solid plant debris.

-

Basify the acidic aqueous extract with a base (e.g., NH₄OH) to a high pH. This deprotonates the alkaloids, causing them to become less water-soluble.

-

Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like chloroform or dichloromethane to extract the free-base alkaloids.

-

-

Concentration: Evaporate the organic solvent under reduced pressure to yield a crude alkaloid extract.

-

Purification: Purify the crude extract using column chromatography or by recrystallization from a suitable solvent such as chloroform (CHCl₃) to obtain pure liriodenine.[7]

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

General Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]

-

Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.[10]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, chloroform).

-

Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution from approximately 200 to 800 nm.[10]

-

Record the wavelengths of maximum absorbance (λₘₐₓ).

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an FT-IR spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Identify characteristic absorption bands for functional groups present in the molecule.

-

Biological Assay: Induction of Apoptosis in Cancer Cells

The parent compound, liriodenine, has been shown to induce apoptosis in cancer cell lines.[11][12] A similar protocol can be adapted to evaluate the cytotoxic activity of this compound.

Protocol (using CAOV-3 ovarian cancer cells as an example): [12]

-

Cell Culture: Culture CAOV-3 cells in appropriate media and conditions.

-

Treatment: Seed the cells in plates and treat them with varying concentrations of the test compound (this compound) for specific time intervals (e.g., 24, 48, 72 hours).

-

Cell Viability Assay: Determine the cytotoxicity (e.g., IC₅₀ value) using an MTT or similar cell viability assay.

-

Apoptosis Detection (Annexin V Staining):

-

Harvest the treated cells.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.[12]

-

-

Caspase Activity Assay:

Mechanism of Action and Signaling Pathways

While specific signaling studies on this compound are limited, the mechanism of its parent compound, liriodenine, provides a strong basis for investigation. Liriodenine has been shown to exert its anticancer effects by inducing apoptosis through the mitochondrial (intrinsic) signaling pathway and by causing cell cycle arrest.[5][11][12] It also acts as an antagonist of the insect GABA receptor.[13]

Workflow for Isolation and Synthesis

The following diagram illustrates the general workflow from natural source to the final synthetic product.

Caption: General workflow for the isolation of liriodenine and subsequent synthesis of this compound.

Liriodenine-Induced Mitochondrial Apoptosis Pathway

The diagram below outlines the key events in the intrinsic apoptosis pathway initiated by the parent compound, liriodenine, in cancer cells.[11][12]

Caption: Liriodenine induces apoptosis via the intrinsic mitochondrial pathway in cancer cells.

References

- 1. Methiodide - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Antibacterial and antifungal activity of liriodenine and related oxoaporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liriodenine and Its Probable Role as an Osmolyte during Water Stress in Annona lutescens (Annonaceae) [mdpi.com]

- 5. biomedgrid.com [biomedgrid.com]

- 6. This compound CAS#: 55974-07-7 [amp.chemicalbook.com]

- 7. liriodenine | 475-75-2 [chemicalbook.com]

- 8. Liriodenine | C17H9NO3 | CID 10144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicity and mode of action of the aporphine plant alkaloid liriodenine on the insect GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Liriodenine Methiodide: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Liriodenine Methiodide, a quaternary ammonium salt derived from the naturally occurring aporphine alkaloid, Liriodenine. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this compound. While extensive research has been conducted on its parent compound, Liriodenine, this guide focuses on the available data for this compound and presents related information for Liriodenine to facilitate further investigation.

Core Compound Specifications

A clear distinction between Liriodenine and its methiodide derivative is crucial for research and development. The fundamental chemical and physical properties are summarized below.

| Property | This compound | Liriodenine (Free Base) |

| CAS Number | 55974-07-7 | 475-75-2 |

| Molecular Formula | C₁₈H₁₂INO₃ | C₁₇H₉NO₃ |

| Molecular Weight | 417.20 g/mol | 275.26 g/mol |

| IUPAC Name | 7-methyl-8-oxo-8H-[1][2]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinolin-7-ium iodide | 8H-[1][2]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinolin-8-one |

Biological Activity and Potential Mechanisms of Action

Liriodenine, the parent compound of this compound, has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[2] It is important to note that while this compound is prepared from Liriodenine, their biological activities may not be identical due to structural and chemical differences. A notable chemical distinction is the novel N-demethylation reaction that occurs when this compound is treated with alumina.[3]

Antifungal and Antibacterial Activity of Liriodenine

Liriodenine has been evaluated for its efficacy against various microorganisms.[3] Experimental protocols to determine its antimicrobial properties often involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of an antimicrobial agent is the broth microdilution method.

Caption: Workflow for MIC Determination.

Studies on Liriodenine have demonstrated its fungicidal activity, causing significant alterations to fungal cells, including cytoplasmic and organelle damage.[4][5]

Anticancer Activity of Liriodenine

Liriodenine has shown promising anticancer properties in various cancer cell lines.[1] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Signaling Pathways in Liriodenine-Induced Apoptosis

The anticancer effects of Liriodenine are often mediated through the intrinsic apoptotic pathway, which involves the mitochondria.[6] This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, a family of proteases that execute apoptosis.[7][8] Furthermore, the tumor suppressor protein p53 has been identified as a key player in Liriodenine-induced apoptosis in several cancer cell lines.[2][9]

Caption: Liriodenine-Induced Apoptotic Pathway.

Experimental Protocol: Analysis of Apoptosis via Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

Caption: Apoptosis Analysis Workflow.

Future Directions

While the existing body of research on Liriodenine provides a strong foundation, dedicated studies on this compound are essential. Future research should focus on:

-

Directly assessing the antibacterial, antifungal, and anticancer activities of this compound.

-

Elucidating the specific signaling pathways modulated by this compound.

-

Investigating the impact of the quaternary ammonium group on the compound's bioavailability, solubility, and overall pharmacological profile.

This technical guide serves as a starting point for researchers to explore the potential of this compound. The provided data on its parent compound, Liriodenine, offers valuable insights and established methodologies that can be adapted for the study of this promising derivative.

References

- 1. biomedgrid.com [biomedgrid.com]

- 2. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and antifungal activity of liriodenine and related oxoaporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity of liriodenine on clinical strains of Cryptococcus neoformans and Cryptococcus gattii species complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal activity of liriodenine on clinical strains of Cryptococcus neoformans and Cryptococcus gattii species complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Early Research of the Biological Activity of Liriodenine Methiodide

A Note to the Reader: Extensive research for early studies on the biological activity of Liriodenine methiodide has revealed a significant scarcity of available data. The majority of published literature focuses extensively on its parent compound, Liriodenine. While this compound is mentioned in early publications, particularly concerning its antimicrobial properties, detailed quantitative data, comprehensive experimental protocols, and elucidated signaling pathways are not readily accessible in the public domain.

This guide summarizes the limited available information on this compound and, to provide a more comprehensive understanding of the potential activities of its class, includes relevant data on the closely related and well-researched parent alkaloid, Liriodenine.

Introduction to Liriodenine and this compound

Liriodenine is a naturally occurring oxoaporphine alkaloid found in various plant families, including Annonaceae and Magnoliaceae. It has been the subject of considerable research due to its wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This compound is a quaternary ammonium salt of Liriodenine, prepared from the parent compound. The addition of a methyl group to the nitrogen atom is a common chemical modification aimed at altering the solubility and bioavailability of a compound, which can, in turn, influence its biological activity.

Early Research on the Antimicrobial Activity of this compound

The earliest and most direct references to the biological activity of this compound are in the context of its antimicrobial effects.

Quantitative Data

Regrettably, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) or zone of inhibition measurements for this compound from early research could not be retrieved from the available literature. An early study from 1980 evaluated Liriodenine and its derivatives, including this compound, for antibacterial and antifungal activity, but the detailed results of these evaluations are not present in the accessible abstracts.

To offer a point of comparison, the antimicrobial activities of the parent compound, Liriodenine , are well-documented.

Table 1: Summary of Antimicrobial Activity of Liriodenine

| Microorganism | Activity Metric | Result | Reference |

| Staphylococcus aureus | MIC | Not specified | [1] |

| Mycobacterium smegmatis | MIC | Not specified | [1] |

| Candida albicans | MIC | Not specified | [1] |

| Aspergillus niger | MIC | Not specified | [1] |

Note: The referenced literature confirms antimicrobial activity but does not provide specific MIC values in the abstracts.

Experimental Protocols

The standard methodologies for assessing antimicrobial activity during the period of early research on these compounds would have included the following:

Agar Disc Diffusion Method:

-

A petri dish containing an agar medium is uniformly inoculated with the test microorganism.

-

A sterile paper disc impregnated with the test compound (this compound) at a known concentration is placed on the agar surface.

-

The plate is incubated under conditions suitable for the growth of the microorganism.

-

The diameter of the zone of inhibition (the area around the disc where microbial growth is prevented) is measured to determine the antimicrobial activity.

Broth Dilution Method:

-

A series of tubes containing a liquid growth medium are prepared with decreasing concentrations of the test compound.

-

Each tube is inoculated with a standardized suspension of the test microorganism.

-

The tubes are incubated, and the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Inferred Biological Activities and Signaling Pathways from Liriodenine Research

Given the structural similarity, the biological activities of Liriodenine can provide insights into the potential, yet unconfirmed, activities of this compound. Liriodenine is known to exert its effects through various mechanisms, primarily in the realm of cancer biology.

Anticancer Activity of Liriodenine

Liriodenine has demonstrated cytotoxic effects against a range of cancer cell lines. Its proposed mechanisms of action include the inhibition of topoisomerase II, cell cycle arrest, and the induction of apoptosis.

Workflow for Assessing Cytotoxicity of Liriodenine

Caption: A generalized workflow for evaluating the in vitro anticancer activity of Liriodenine.

Signaling Pathways Modulated by Liriodenine

Research on Liriodenine has implicated its involvement in key signaling pathways related to cell survival and death.

Apoptosis Induction Pathway by Liriodenine

Caption: The proposed mitochondrial (intrinsic) pathway of apoptosis induced by Liriodenine.

Conclusion

While the specific biological activities of this compound were a subject of early scientific inquiry, detailed research, particularly with quantitative data and mechanistic insights, remains elusive in readily available literature. The focus of the scientific community has been predominantly on the parent compound, Liriodenine. The extensive body of work on Liriodenine suggests that its methiodide derivative could possess similar antimicrobial and cytotoxic properties, although this would require empirical validation. Future research is warranted to fully characterize the pharmacological profile of this compound and to determine if the chemical modification from the parent alkaloid confers any advantageous therapeutic properties.

References

Liriodenine Methiodide: A Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine is a naturally occurring oxoaporphine alkaloid first isolated from Liriodendron tulipifera and found in various plant families, including Annonaceae, Magnoliaceae, and Menispermaceae.[1] It has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and cardiovascular effects.[1] Liriodenine methiodide is a quaternary ammonium salt derived from liriodenine.[2] While much of the existing research has focused on liriodenine, the findings provide a strong foundation for exploring the therapeutic potential of its methiodide derivative. This document synthesizes the current knowledge on liriodenine and this compound, focusing on their mechanisms of action, experimental data, and potential as therapeutic agents.

Therapeutic Potential

The therapeutic potential of liriodenine, and by extension this compound, spans several key areas, most notably in oncology and infectious diseases.

Anticancer Activity of Liriodenine

Liriodenine has shown significant cytotoxic effects against a variety of cancer cell lines.[1] Its anticancer activity is attributed to several mechanisms, including the inhibition of topoisomerase II, induction of cell cycle arrest, and initiation of apoptosis.[1]

-

Human Laryngocarcinoma (HEp-2): Liriodenine induces apoptosis and inhibits cell migration in HEp-2 cells.[3][4] In vivo studies using HEp-2-implanted nude mice also showed that liriodenine administration inhibited tumor growth.[3][4]

-

Human Ovarian Cancer (CAOV-3): It inhibits the proliferation of CAOV-3 cells by inducing apoptosis through the mitochondrial signaling pathway and causing S-phase cell cycle arrest.[5][6][7]

-

Human Breast Cancer (MCF-7): In MCF-7 cells, liriodenine decreases cellular viability and induces apoptosis by upregulating p53 expression and activating caspase-3.[8] It also suppresses the expression of Bcl-2 and cyclin D1.[8]

-

Human Hepatoma (Hep G2 and SK-Hep-1): Liriodenine inhibits the proliferation of these cell lines by blocking the cell cycle at the G1-S transition in a dose-dependent manner.[1][9] This effect is linked to increased intracellular nitric oxide (NO) levels and subsequent activation of p53.[1][9]

-

Human Lung Adenocarcinoma (A549): In A549 cells, liriodenine blocks the cell cycle at the G2/M phase.[1]

Antimicrobial Activity

Liriodenine and its derivatives have demonstrated both antibacterial and antifungal properties.[1][2]

-

Antifungal Activity: Both liriodenine and this compound have shown efficacy in a mouse model of disseminated candidiasis caused by Candida albicans.[10] Intravenous administration of this compound resulted in a significant reduction in the colony-forming units (CFU) recovered from kidney tissue.[10]

-

Antibacterial Activity: Liriodenine has been evaluated for its activity against various bacteria, including Streptococcus, Staphylococcus, Bacillus, and Escherichia species.[1]

Cardiovascular Effects of Liriodenine

Electrophysiological studies on isolated rat heart muscle strips have shown that liriodenine can block Na+ and K+ channels, prolong the action potential, and potentially suppress ventricular arrhythmia, suggesting its potential as an antiarrhythmic agent.[1]

Mechanisms of Action

The therapeutic effects of liriodenine are underpinned by its ability to modulate several key cellular processes.

Topoisomerase II Inhibition

Liriodenine is a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and the separation of daughter chromosomes in eukaryotic cells.[1][11] In SV40-infected CV-1 cells, treatment with liriodenine resulted in the formation of highly catenated daughter chromosomes, a hallmark of topoisomerase II inhibition.[11] It is suggested that the planarity of the oxoaporphine structure contributes to its potent inhibitory activity.[12]

Induction of Apoptosis

A primary mechanism of liriodenine's anticancer effect is the induction of apoptosis. This process is initiated through multiple signaling pathways.

-

Mitochondrial (Intrinsic) Pathway: In ovarian cancer cells, liriodenine activates the intrinsic apoptotic pathway.[6][7][13] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][7] This shift leads to a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3.[1][7][13]

-

p53 Upregulation: Liriodenine has been shown to increase the expression of the tumor suppressor protein p53 in several cancer cell lines, including human hepatoma, laryngocarcinoma, and breast cancer cells.[3][8][9] The upregulation of p53 is a critical event that can trigger both cell cycle arrest and apoptosis.[3] In hepatoma cells, this p53 activation is mediated by nitric oxide (NO).[9]

Caption: Proposed signaling pathway for Liriodenine-induced apoptosis.

Cell Cycle Arrest

Liriodenine can halt the progression of the cell cycle at different phases, depending on the cell type.

-

G1/S Arrest: In Hep G2 and SK-Hep-1 hepatoma cells, liriodenine blocks the transition from the G1 to the S phase.[1][9]

-

S Phase Arrest: In CAOV-3 ovarian cancer cells, treatment with liriodenine leads to an accumulation of cells in the S phase.[5][7]

-

G2/M Arrest: In A549 lung cancer cells, liriodenine blocks the cell cycle in the G2/M phase by inhibiting the activity of the Cyclin B1/CDK1 complex.[1]

Quantitative Data

The following tables summarize the quantitative data available for the activity of liriodenine against various cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| HEp-2 | Laryngocarcinoma | MTT | IC₅₀ | 2.332 µM (at 24h) | [3] |

| CAOV-3 | Ovarian Cancer | MTT | IC₅₀ | 37.3 µM (at 24h) | [5][7] |

| Periplaneta americana neurons | Insect (GABA receptor) | Patch Clamp | IC₅₀ | ~1 µM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the study of liriodenine.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HEp-2, CAOV-3) are seeded into 96-well plates at a specified density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of liriodenine or a vehicle control for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for several hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Cells are cultured and treated with liriodenine as described above.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[1]

Caspase Activity Assay

This assay quantifies the activity of key apoptotic enzymes, caspases 3 and 9.

-

Cell Lysis: After treatment with liriodenine, cells are lysed to release their contents.

-

Substrate Addition: The cell lysate is incubated with a specific luminogenic substrate for the caspase of interest (e.g., a substrate for caspase-3 or caspase-9).

-

Luminescence Measurement: The cleavage of the substrate by the active caspase produces a luminescent signal, which is measured by a luminometer.[13] The intensity of the signal is proportional to the caspase activity.

Caption: General experimental workflow for in vitro analysis.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of the oxoaporphine alkaloid liriodenine, particularly as an anticancer agent. Its multifaceted mechanism of action, involving topoisomerase II inhibition, p53-mediated apoptosis, and cell cycle arrest, makes it a compelling candidate for further development.

Crucially, the demonstrated in vivo antifungal efficacy of this compound highlights the potential of this specific derivative.[10] However, there is a clear gap in the literature regarding the detailed anticancer and mechanistic studies of this compound itself. Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head comparisons of the cytotoxicity and mechanisms of action of liriodenine and this compound across a broad panel of cancer cell lines.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its suitability as a drug candidate.

-

In Vivo Anticancer Efficacy: Testing the anticancer activity of this compound in various preclinical animal models of cancer.

-

Formulation Development: Investigating novel formulation strategies to enhance the solubility, stability, and bioavailability of this compound.

By addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical application in oncology and infectious diseases.

References

- 1. biomedgrid.com [biomedgrid.com]

- 2. Antibacterial and antifungal activity of liriodenine and related oxoaporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liriodenine inhibits the proliferation of human hepatoma cell lines by blocking cell cycle progression and nitric oxide-mediated activation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo efficacy of antifungal oxoaporphine alkaloids in experimental disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of topoisomerase II by liriodenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Toxicity and mode of action of the aporphine plant alkaloid liriodenine on the insect GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Aporphine Alkaloids and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Aporphine alkaloids represent a significant class of isoquinoline alkaloids characterized by a tetracyclic aromatic core.[1][2] Found widely in the plant kingdom, these compounds have garnered substantial interest from the scientific community due to their diverse and potent pharmacological activities.[1][3] This guide provides an in-depth review of their biological effects, quantitative data on their activity, a key signaling pathway they modulate, and a standard experimental protocol for cytotoxicity assessment.

Core Biological Activities

Aporphine alkaloids exhibit a broad spectrum of biological activities, making them promising candidates for drug development. These activities include anticancer, antioxidant, antiviral, and neuroprotective effects.

-

Anticancer Activity: Many aporphine alkaloids demonstrate strong cytotoxic effects against various cancer cell lines.[1][3] Liriodenine, for instance, shows cytotoxicity against human lung, gastric, liver, colon, and ovarian carcinoma cell lines.[1] Their mechanisms often involve inducing apoptosis and inhibiting topoisomerase II.[1]

-

Neuropharmacological Effects: A significant number of aporphines interact with central nervous system receptors, particularly dopamine and serotonin receptors.[4][5] Depending on their specific structure, they can act as agonists or antagonists. For example, (R)-Apomorphine is a dopamine D1 agonist, while (S)-Bulbocapnine is a D1 antagonist.[6] This interaction makes them potential candidates for treating neurological and psychiatric disorders.[4]

-

Antioxidant Properties: Alkaloids like Boldine are potent natural antioxidants.[7][8] They protect against oxidative stress by scavenging reactive oxygen species (ROS), inhibiting lipid peroxidation, and modulating cellular antioxidant defense mechanisms.[7][9] This activity is implicated in their protective effects against chronic diseases like hypertension and diabetes.[7][8]

-

Antiviral and Antimicrobial Activities: Certain aporphine alkaloids have shown efficacy against viruses and microbes.[1][10] Studies have demonstrated the antipoliovirus activity of compounds like (+)-glaucine and (+)-isoboldine.[10]

Data Presentation: Cytotoxic Activity

The cytotoxic potential of aporphine alkaloids is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: IC50 Values of Selected Aporphine Alkaloids Against Human Cancer Cell Lines

| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Liriodenine | A-549 | Lung Carcinoma | 18.2 µg/mL | [11] |

| Liriodenine | HeLa | Cervical Cancer | 12.0 µg/mL | [11] |

| Norushinsunine | A-549 | Lung Carcinoma | 8.8 µg/mL | [11] |

| Norushinsunine | K-562 | Myeloid Leukemia | 7.4 µg/mL | [11] |

| Norushinsunine | HeLa | Cervical Cancer | 7.6 µg/mL | [11] |

| 7-Hydroxydehydronuciferine | AGS | Gastric Adenocarcinoma | 62.9 µM | |

| 7-Hydroxydehydronuciferine | DU-145 | Prostate Carcinoma | 80.8 µM | |

| Boldine | Kasumi-1 | Myeloblastic Leukemia | 46 µM | |

| Boldine | K-562 | Myeloid Leukemia | 145 µM |

Note: Values from reference[11] were reported in µg/mL and are presented as such.

Signaling Pathway Visualization

Aporphine alkaloids can exert their effects by modulating complex cellular signaling pathways. Boldine, for example, demonstrates potent anticancer effects in human oral carcinoma cells by inducing oxidative stress and apoptosis through the inhibition of the Notch signaling pathway.[12][13] The diagram below illustrates this proposed mechanism.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[15][16]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in phosphate-buffered saline (PBS).[14]

-

Cell culture medium (serum-free for incubation step).[14][16]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[16]

-

96-well plates.[17]

-

Test compound (Aporphine alkaloid) dissolved in an appropriate solvent (e.g., DMSO).

-

Microplate reader (absorbance at 570-590 nm).[14]

Procedure for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the aporphine alkaloid in culture medium. Remove the existing medium from the wells and add the compound-containing medium. Include untreated (vehicle control) and blank (medium only) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Incubation: After treatment, carefully aspirate the medium. Wash the cells with 100 µL of PBS.[17] Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[15][16]

-

Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light, allowing viable cells to reduce the MTT to formazan crystals.[16]

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.[16] Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[16]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired) within 1 hour.[14]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The IC50 value can be calculated from the dose-response curve.

This guide provides a foundational overview of the rich pharmacology of aporphine alkaloids. Their diverse structures and biological activities continue to make them a fertile ground for the discovery and development of new therapeutic agents.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aporphine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Evaluation of C10 Nitrogenated Aporphine Alkaloids at Serotonin and Dopamine Receptors - ProQuest [proquest.com]

- 6. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boldine Ameliorates Vascular Oxidative Stress and Endothelial Dysfunction: Therapeutic Implication for Hypertension and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boldine Ameliorates Vascular Oxidative Stress and Endothelial Dysfunction: Therapeutic Implication for Hypertension and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Antipoliovirus structure-activity relationships of some aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Boldine as a Potent Anticancer Agent: Induction of Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis via Inhibition of Notch Signaling in Human Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Synthesis of Liriodenine methiodide from Liriodenine protocol

Introduction

Liriodenine, a naturally occurring aporphine alkaloid, has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and anticancer properties. To further investigate its therapeutic potential and structure-activity relationships, derivatives of Liriodenine are often synthesized. Liriodenine methiodide, a quaternary ammonium salt of Liriodenine, is one such derivative that has been evaluated for its biological activities.[1][2] This document provides a detailed protocol for the synthesis of this compound from Liriodenine via N-methylation using methyl iodide.

Materials and Methods

The synthesis of this compound is achieved through the quaternization of the nitrogen atom in the Liriodenine structure using an excess of methyl iodide. This reaction is a classic example of an SN2 reaction, where the lone pair of electrons on the nitrogen atom of Liriodenine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion serves as the leaving group.

Experimental Protocol

1. Reagents and Materials:

-

Liriodenine

-

Methyl iodide (Iodomethane)[3]

-

Anhydrous acetone (or a similar inert solvent such as Dimethylformamide)

-

Dichloromethane

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Glassware for recrystallization

2. Reaction Procedure:

-

In a clean, dry round-bottom flask, dissolve Liriodenine in a minimal amount of anhydrous acetone.

-

To this solution, add a molar excess of methyl iodide (typically 3-5 equivalents).

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Liriodenine spot. Gentle heating under reflux may be applied to accelerate the reaction if necessary.

-

As the reaction proceeds, the product, this compound, may precipitate out of the solution as a solid.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

3. Isolation and Purification:

-

The precipitated product is collected by vacuum filtration.

-

The collected solid is washed with cold acetone to remove any unreacted starting materials and impurities.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of dichloromethane and methanol.

-

The purified crystals of this compound are dried under vacuum.

4. Characterization: The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Melting Point Determination: To check for the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the addition of the methyl group to the nitrogen atom.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.[2]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Quantitative Data

| Parameter | Liriodenine (Starting Material) | This compound (Product) | Reference |

| Molecular Formula | C₁₇H₉NO₃ | C₁₈H₁₂INO₃ | [2] |

| Molecular Weight | 275.25 g/mol | 417.20 g/mol | [2] |

| Appearance | Yellow crystalline solid | - | |

| Melting Point | 282 °C | - | |

| Yield | - | - |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis and not a biological signaling pathway, a reaction diagram can be represented to illustrate the chemical transformation.

Caption: Chemical transformation of Liriodenine to this compound.

The protocol described provides a straightforward and efficient method for the synthesis of this compound from Liriodenine. This synthetic route allows for the production of this derivative for further biological evaluation and drug development studies. The characterization of the final product is crucial to ensure its purity and confirm the successful methylation.

References

Application Notes and Protocols for MTT Assay of Liriodenine Methiodide in Breast Cancer Cell Lines

Disclaimer: Limited direct experimental data is available for the cytotoxicity and specific signaling pathways of Liriodenine methiodide in breast cancer cell lines. The following application notes and protocols are primarily based on published data for Liriodenine , a closely related parent compound. Researchers should consider this as a starting point and optimize the protocols for their specific experimental conditions with this compound.

Introduction

Liriodenine is a natural aporphine alkaloid found in various plant species and has demonstrated a range of biological activities, including anticancer properties.[1] Its potential as a therapeutic agent against breast cancer is an active area of research. This document provides a detailed protocol for assessing the cytotoxicity of Liriodenine and its derivatives, such as this compound, against breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2]

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic effects of Liriodenine on various cancer cell lines. Data for this compound is currently limited in the public domain.

| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |

| Liriodenine | MCF-7 (Breast Cancer) | MTT | 48 h | 10 µM (significantly decreased viability) | [3] |

| Liriodenine | MCF-7 (Breast Cancer) | MTT | Not Specified | 33.31 µM | [4] |

| Liriodenine | CAOV-3 (Ovarian Cancer) | MTT | 24 h | 37.3 ± 1.06 µM | [5] |

| Liriodenine | CAOV-3 (Ovarian Cancer) | MTT | 48 h | 26.3 ± 0.07 µM | [5] |

| Liriodenine | CAOV-3 (Ovarian Cancer) | MTT | 72 h | 23.1 ± 1.62 µM | [5] |

| Liriodenine | SKOV-3 (Ovarian Cancer) | MTT | 24 h | 68.0 ± 1.56 µM | [5] |

| Liriodenine | SKOV-3 (Ovarian Cancer) | MTT | 48 h | 61.1 ± 3.09 µM | [5] |

| Liriodenine | SKOV-3 (Ovarian Cancer) | MTT | 72 h | 46.5 ± 1.55 µM | [5] |

Experimental Protocols

MTT Assay Protocol for Breast Cancer Cell Lines (MCF-7, MDA-MB-231, T-47D)

This protocol is a general guideline and should be optimized for each specific cell line and experimental setup.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (or Liriodenine) stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the breast cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a medium-only blank.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[6]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

-

Use a reference wavelength of 630 nm to reduce background noise.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualizations

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway of Liriodenine in Breast Cancer Cells

Note: This pathway is based on studies of Liriodenine, and its applicability to this compound requires experimental verification.

Caption: Liriodenine's proposed mechanism of inducing apoptosis in breast cancer cells.

References

- 1. biomedgrid.com [biomedgrid.com]

- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

Liriodenine's Impact on Apoptosis Pathways: A Guide for Researchers

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liriodenine, an aporphine alkaloid found in various plant species, has demonstrated significant anti-tumor properties by inducing apoptosis in a range of cancer cell lines.[1][2][3] This document provides a comprehensive overview of the apoptotic pathways modulated by Liriodenine, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades. While the primary focus of existing research is on Liriodenine, this information serves as a crucial foundation for investigating the therapeutic potential of its derivatives, including Liriodenine methiodide.

Data Presentation

The pro-apoptotic effects of Liriodenine have been quantified across various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent.

Table 1: Cytotoxicity of Liriodenine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |

| HEp-2 | Laryngocarcinoma | 2.332 | 24 | [1] |

| CAOV-3 | Ovarian Cancer | 37.3 | 24 | [4][5][6] |

| CAOV-3 | Ovarian Cancer | 26.3 | 48 | [4][5] |

| CAOV-3 | Ovarian Cancer | 23.1 | 72 | [4][5] |

| SKOV-3 | Ovarian Cancer | 68.0 | 24 | [5] |

| SKOV-3 | Ovarian Cancer | 61.1 | 48 | [5] |

| SKOV-3 | Ovarian Cancer | 46.5 | 72 | [5] |

Table 2: Effect of Liriodenine on Apoptotic Cell Population in CAOV-3 Ovarian Cancer Cells

| Treatment Time (hours) | Percentage of Early Apoptotic Cells (Annexin V-FITC Positive) | Citation |

| 24 | 22.0% | [5] |

| 48 | 30.1% | [5] |

| 72 | 36.6% | [5] |

Table 3: Modulation of Key Apoptotic Proteins by Liriodenine

| Cell Line | Protein | Effect of Liriodenine Treatment | Citation |

| HEp-2 | p53 | Upregulation | [1] |

| HEp-2 | Bcl-2 | Downregulation | [1] |

| HEp-2 | Cleaved Caspase-3 | Upregulation | [1] |

| MCF-7 | p53 | Upregulation | [7] |

| MCF-7 | Bcl-2 | Downregulation | [7] |

| MCF-7 | Cyclin D1 | Downregulation | [7] |

| MCF-7 | VEGF | Downregulation | [7] |

| CAOV-3 | Bax | Upregulation | [4][5][6] |

| CAOV-3 | Bcl-2 | Downregulation | [4][5][6] |

| CAOV-3 | Survivin | Downregulation | [4][5][6] |

| A549 | Cyclin D1 | Downregulation | [8] |

| A549 | Cyclin B1 | Upregulation | [8] |

Signaling Pathways

Liriodenine induces apoptosis primarily through the intrinsic (mitochondrial) and p53-mediated pathways.

p53-Mediated Apoptotic Pathway

Liriodenine has been shown to upregulate the expression of the tumor suppressor protein p53.[1][3][7] Activated p53 can then transcriptionally activate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.[1][7]

Caption: Liriodenine-induced p53-mediated apoptosis.

Intrinsic (Mitochondrial) Apoptotic Pathway

In ovarian cancer cells, Liriodenine activates the intrinsic apoptotic pathway.[2][5][6] This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to increased mitochondrial membrane permeability and the release of cytochrome c.[4][5] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[2][5]

Caption: Liriodenine-induced intrinsic apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the apoptotic effects of Liriodenine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HEp-2, CAOV-3)

-

Complete culture medium

-

Liriodenine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Liriodenine for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-